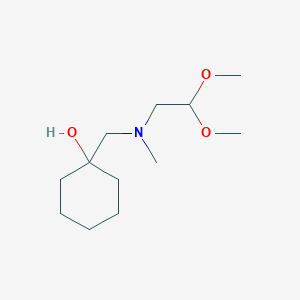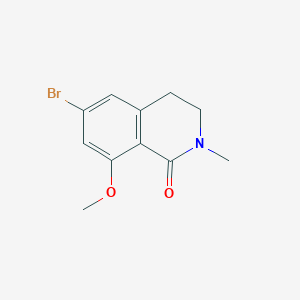
6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the isoquinoline core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Introduction of the bromine atom at the 6th position of the isoquinoline ring.
Methoxylation: Introduction of the methoxy group at the 8th position.
Methylation: Introduction of the methyl group at the 2nd position.
Cyclization: Formation of the dihydroisoquinoline core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could convert the compound into its fully saturated form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-8-methoxy-2-methylisoquinoline: Lacks the dihydro structure.
8-Methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the bromine atom.
6-Bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methoxy group.
Uniqueness
6-Bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the specific combination of substituents on the isoquinoline core, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H12BrNO2 |
|---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
6-bromo-8-methoxy-2-methyl-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H12BrNO2/c1-13-4-3-7-5-8(12)6-9(15-2)10(7)11(13)14/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
OBIZJCFCHWIABX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C(C1=O)C(=CC(=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


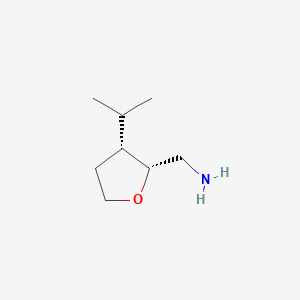

![(S)-6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B13342159.png)
![2,2,4-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13342160.png)
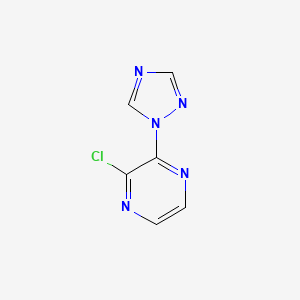

![2-Cyclobutyl-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13342184.png)

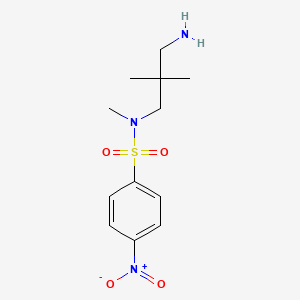
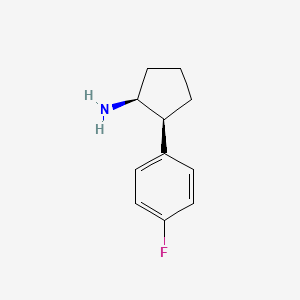
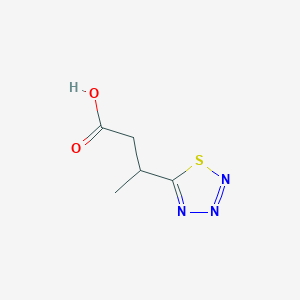

![4-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13342220.png)
